molecular formula C8H10F2N2 B13250084 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

Cat. No.: B13250084
M. Wt: 172.18 g/mol
InChI Key: YYLIMHJJEIPTIE-UHFFFAOYSA-N
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Description

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine typically involves difluoromethylation processes. These processes can be achieved through various methods, including:

Industrial production methods for this compound may involve large-scale difluoromethylation reactions, optimized for yield and efficiency.

Chemical Reactions Analysis

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3

InChI Key

YYLIMHJJEIPTIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)N

Origin of Product

United States

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